molecular formula C37H38N6O3 B10836157 Pyrrolo[2,3-d]pyrimidine derivative 20

Pyrrolo[2,3-d]pyrimidine derivative 20

Cat. No.: B10836157
M. Wt: 614.7 g/mol
InChI Key: AYQKNTPWCXIAQQ-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidine derivative 20 is a high-purity research chemical designed for investigative oncology and kinase biology studies. This compound belongs to the 7-deazapurine scaffold, a privileged structure in medicinal chemistry known for its resemblance to purine nucleotides, which allows it to effectively target the ATP-binding sites of various kinases . The core pyrrolo[2,3-d]pyrimidine structure is synthetically accessible and allows for strategic functionalization to optimize potency and selectivity . Research into this class of compounds indicates significant potential as multi-targeted kinase inhibitors. Specifically, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against a panel of protein kinases critically involved in cancer cell proliferation and survival, including CDK9/CyclinT and Haspin . These inhibitors can disrupt cell cycle progression and induce apoptosis in cancer cells, as evidenced by a notable elevation in caspase-3 and Bax proapoptotic proteins and a reduction in the Bcl-2 anti-apoptotic protein . The primary value of this derivative for researchers lies in its application as a tool compound for dissecting complex kinase-driven signaling pathways and for evaluating new therapeutic strategies for cancers, including colon, breast, and hepatic carcinomas . It is supplied for research purposes to support the advancement of targeted cancer therapeutics. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H38N6O3

Molecular Weight

614.7 g/mol

IUPAC Name

8-cyclopropyl-4-[2-(hydroxymethyl)-3-[6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one

InChI

InChI=1S/C37H38N6O3/c1-41-13-15-42(16-14-41)21-24-5-7-26(8-6-24)32-20-30-35(38-23-39-36(30)40-32)28-3-2-4-33(31(28)22-44)43-17-18-46-34-19-27(25-9-10-25)11-12-29(34)37(43)45/h2-8,11-12,19-20,23,25,44H,9-10,13-18,21-22H2,1H3,(H,38,39,40)

InChI Key

AYQKNTPWCXIAQQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N=CN=C4N3)C5=C(C(=CC=C5)N6CCOC7=C(C6=O)C=CC(=C7)C8CC8)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for Pyrrolo 2,3 D Pyrimidine Derivative 20 and Analogs

Established Synthetic Pathways for Pyrrolo[2,3-d]pyrimidine Core and Derivatives

The construction of the pyrrolo[2,3-d]pyrimidine ring system is achieved through several established synthetic routes, each offering distinct advantages in terms of efficiency and substrate scope.

Multicomponent Reaction Protocols for Pyrrolo[2,3-d]pyrimidine Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like pyrrolo[2,3-d]pyrimidines from simple starting materials in a single step. scielo.org.mxscielo.org.mxresearchgate.netresearchgate.net These reactions offer significant advantages, including high atom economy, simplified purification procedures, and reduced energy consumption. scielo.org.mx

A notable example is the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxscielo.org.mxresearchgate.net This method, catalyzed by tetra-n-butylammonium bromide (TBAB), provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives with high yields (73-95%). scielo.org.mxresearchgate.net The reaction proceeds smoothly in ethanol (B145695) at a mild temperature of 50 °C, highlighting its practical applicability. scielo.org.mxscielo.org.mxresearchgate.net

Another versatile MCR involves the reaction of amino uracil, arylglyoxals, and malononitrile (B47326) or thiols. tandfonline.com This approach, facilitated by the organocatalyst thiamine (B1217682) hydrochloride in an aqueous medium, offers a metal- and base-free synthesis of diverse pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.combohrium.com The use of readily available starting materials and an environmentally friendly catalyst and solvent system makes this an attractive green synthetic route. tandfonline.combohrium.com

The following table summarizes representative examples of multicomponent reactions for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives:

ReactantsCatalyst/SolventProduct TypeYield (%)Reference
Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivativesTBAB / EthanolPolyfunctionalized pyrrolo[2,3-d]pyrimidines73-95 scielo.org.mx, researchgate.net
Amino uracil, Arylglyoxals, Malononitrile/ThiolsThiamine Hydrochloride / WaterFunctionalized pyrrolo[2,3-d]pyrimidinesGood tandfonline.com
Aryl aldehyde derivatives, Malononitrile, Barbituric acid/1,3-dimethylbarbituric acidE–G (Deep Eutectic Solvent)Pyrano[2,3-d]pyrimidine scaffolds- researchgate.net
6-Aminopyrimidines, Dimedone, Arylglyoxal-Pyrrolo[2,3-d]pyrimidine-2,4-diones- researchgate.net

Heteroannulation and Cyclo-condensation Approaches to the Pyrrolo[2,3-d]pyrimidine Ring System

Heteroannulation and cyclo-condensation reactions represent fundamental strategies for constructing the bicyclic pyrrolo[2,3-d]pyrimidine framework. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing pyrimidine (B1678525) or pyrrole (B145914) scaffold.

One common approach involves the cyclocondensation of 2-amino-3-cyano-1,4-disubstituted pyrroles with formic acid to yield 5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-ones. researchgate.net This transformation provides a direct route to the core structure, which can be further functionalized.

Another strategy employs the reaction of 6-aminopyrimidines with α-haloketones or their equivalents, leading to the formation of the fused pyrrole ring. The specific reagents and conditions can be tailored to introduce various substituents on both the pyrimidine and the newly formed pyrrole ring.

The synthesis of certain tricyclic pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine derivatives also relies on the initial construction of the pyrrolo[2,3-d]pyrimidine core. researchgate.net This is achieved through the hydrazinolysis of 4-chloro-5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidines, followed by diazotization to form the tetrazole ring. researchgate.net

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) in Pyrrolo[2,3-d]pyrimidine Construction

Transition-metal catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. researchgate.netosi.lv Palladium- and copper-based catalytic systems are widely employed for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents. researchgate.netosi.lvtandfonline.comresearchgate.net

The Suzuki-Miyaura coupling is frequently used to introduce aryl or heteroaryl groups at various positions of the pyrrolo[2,3-d]pyrimidine ring. For instance, the reaction of 2,4-dichloropyrrolo[2,3-d]pyrimidine with arylboronic acids can be controlled to achieve regioselective substitution at either the C2 or C4 position. researchgate.net Similarly, this reaction has been utilized to introduce a chloropyridine moiety at the C-5 position of the core scaffold. nih.gov

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, and it has been successfully applied to the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. nih.govnih.gov This reaction allows for the introduction of diverse amine functionalities at positions such as C4 and C6, which is crucial for building libraries of compounds for biological screening. nih.govnih.gov For example, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized through optimized Buchwald-Hartwig C-N cross-coupling reactions to act as covalent inhibitors of mutant EGFR. nih.gov

Copper-catalyzed coupling reactions have also emerged as a greener and more economical alternative to palladium catalysis. tandfonline.comresearchgate.net A notable example is the Cu/6-methylpicolinic acid catalyzed synthesis of pyrrolo[2,3-d]pyrimidine derivatives from substituted 5-bromopyrimidin-4-amines and alkynes. tandfonline.com This one-pot protocol provides a facile and practical pathway to a variety of these compounds. tandfonline.com

The following table provides examples of transition-metal catalyzed reactions in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives:

Cross-Coupling ReactionCatalyst SystemReactantsProductReference
Suzuki-MiyauraPd(dppf)₂Cl₂Chloropyrrolopyrimidine and Pyridine boronic esterC-5 substituted pyrrolo[2,3-d]pyrimidine nih.gov
Buchwald-HartwigPd(OAc)₂, BINAPChloropyrrolopyrimidine and AminesC-4 and C-6 aminated pyrrolo[2,3-d]pyrimidines nih.gov, nih.gov
Sonogashira/CyclizationCuI, PdCl₂(PPh₃)₂5-Bromo-2,4-dichloropyrimidine and Terminal alkynesPyrrolo[2,3-d]pyrimidine derivatives tandfonline.com, researchgate.net
Copper-catalyzedCuCl, 6-methylpicolinic acid5-Bromopyrimidin-4-amines and AlkynesPyrrolo[2,3-d]pyrimidine derivatives tandfonline.com

Green Chemistry Principles in Pyrrolo[2,3-d]pyrimidine Derivative Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolo[2,3-d]pyrimidine derivatives to minimize environmental impact and enhance sustainability. scielo.org.mxrsc.orgrsc.orgresearchgate.net This involves the use of environmentally benign catalysts, solvents, and reaction conditions.

Application of Organocatalysts (e.g., Thiamine Hydrochloride)

Organocatalysis has gained significant traction as a green alternative to metal-based catalysis. tandfonline.combohrium.comtandfonline.comresearchgate.netresearchgate.net Thiamine hydrochloride (Vitamin B1), a readily available and biocompatible organocatalyst, has been effectively employed in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.combohrium.comtandfonline.comresearchgate.net

A notable application is the three-component synthesis of functionalized pyrrolo[2,3-d]pyrimidines from amino uracil, arylglyoxals, and malononitrile or thiols in an aqueous medium. tandfonline.com This method is not only environmentally friendly but also offers a metal- and base-free approach with high yields and tolerance for various functional groups. tandfonline.combohrium.com The catalyst's recyclability further enhances the green credentials of this protocol. tandfonline.combohrium.com

Environmentally Benign Reaction Conditions (e.g., Aqueous Media, Ionic Liquids like TBAB)

The use of green solvents is a cornerstone of sustainable chemistry. scielo.org.mxresearchgate.nettandfonline.comrsc.orgrsc.org Water, being non-toxic, non-flammable, and inexpensive, is an ideal solvent for many organic reactions. tandfonline.comrsc.orgrsc.org The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been successfully carried out in aqueous media, often in conjunction with green catalysts like thiamine hydrochloride or β-cyclodextrin. tandfonline.comrsc.orgrsc.org These methods not only reduce the reliance on volatile organic compounds but also simplify product isolation. tandfonline.comrsc.orgrsc.org

Ionic liquids, such as tetra-n-butylammonium bromide (TBAB), are also considered green reaction media due to their low vapor pressure and potential for recyclability. scielo.org.mxresearchgate.net TBAB has been effectively used as a catalyst in the multicomponent synthesis of pyrrolo[2,3-d]pyrimidines in ethanol, providing high yields under mild conditions. scielo.org.mxresearchgate.net The use of such ionic liquids contributes to a more sustainable and efficient synthetic process. scielo.org.mx

The following table highlights green chemistry approaches in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives:

Green Chemistry PrincipleCatalyst/MediumReaction TypeAdvantagesReference
OrganocatalysisThiamine HydrochlorideMulticomponent synthesis of pyrrolo[2,3-d]pyrimidinesMetal-free, base-free, recyclable catalyst, high yields bohrium.com, tandfonline.com, researchgate.net
Aqueous MediaWaterMulticomponent synthesis of pyrrolo[2,3-d]pyrimidinesEnvironmentally benign, non-toxic, simplifies workup tandfonline.com, rsc.org, rsc.org
Ionic LiquidTetra-n-butylammonium bromide (TBAB)Multicomponent synthesis of pyrrolo[2,3-d]pyrimidinesLow vapor pressure, recyclable, mild reaction conditions, high yields scielo.org.mx, researchgate.net
Biomimetic Catalysisβ-CyclodextrinSynthesis of pyrrolo[2,3-d]pyrimidine derivatives in waterReusable promoter, high atom economy, mild conditions, short reaction times rsc.org, rsc.org

Synthesis of Key Pyrrolo[2,3-d]pyrimidine Intermediates

The construction of the pyrrolo[2,3-d]pyrimidine scaffold and its strategically functionalized intermediates is a cornerstone of developing complex derivatives. This section details the preparation of essential halogenated precursors and the stereoselective synthesis of key intermediates.

Preparation of Halogenated Pyrrolo[2,3-d]pyrimidine Precursors

Halogenated pyrrolo[2,3-d]pyrimidines are versatile intermediates, with the halogen atom serving as a handle for further functionalization. The synthesis of these precursors is a critical first step in many synthetic routes.

A common starting material is 6-chloro-7-deazapurine (4-chloro-7H-pyrrolo[2,3-d]pyrimidine). nih.gov This compound can be synthesized and subsequently used in reactions to build more complex molecules. For instance, it can be reacted with ethyl-4-aminobenzoate in refluxing absolute ethanol to yield ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate. nih.govmdpi.com This reaction proceeds overnight, and the product precipitates upon cooling. mdpi.com

Further modifications can introduce halogens at other positions of the pyrrolo[2,3-d]pyrimidine core. For example, 3-halo-substituted pyrrolo[2,3-d]pyrimidines can be prepared in high yields. mdpi.com The synthesis of these compounds can be achieved through carbon-halogen bond formation reactions. mdpi.com Specifically, a mixture of a pyrrolo[2,3-d]pyrimidine derivative and a halogenating agent like N-halosuccinimide (NXS) in a solvent such as dichloromethane (B109758) (DCM) can be stirred at room temperature to afford the corresponding 3-chloro, 3-bromo, or 3-iodo derivative. mdpi.com

Starting MaterialReagentProductPosition of HalogenationRef.
6-chloro-7-deazapurineEthyl-4-aminobenzoateEthyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoateC4 (starting material) nih.govmdpi.com
Pyrrolo[2,3-d]pyrimidin-4-one derivativeN-Chlorosuccinimide (NCS)3-Chloro-pyrrolo[2,3-d]pyrimidin-4-one derivativeC3 mdpi.com
Pyrrolo[2,3-d]pyrimidin-4-one derivativeN-Bromosuccinimide (NBS)3-Bromo-pyrrolo[2,3-d]pyrimidin-4-one derivativeC3 mdpi.com
Pyrrolo[2,3-d]pyrimidin-4-one derivativeN-Iodosuccinimide (NIS)3-Iodo-pyrrolo[2,3-d]pyrimidin-4-one derivativeC3 mdpi.com

Stereoselective Synthesis of Pyrrolo[2,3-d]pyrimidine Intermediates

The stereochemistry of substituents on the pyrrolo[2,3-d]pyrimidine core can be crucial for biological activity. Therefore, stereoselective synthetic methods are of high importance.

One notable method is the solid-liquid phase-transfer glycosylation for the synthesis of pyrrolo[2,3-d]pyrimidine α- and β-D-ribonucleosides. capes.gov.br This reaction involves treating a pyrrolo[2,3-d]pyrimidine with an anomerically pure D-ribofuranosyl chloride in the presence of potassium hydroxide (B78521) (KOH) and a phase-transfer catalyst like tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) in acetonitrile (B52724) (MeCN). capes.gov.br The stereochemical outcome of the glycosylation is dependent on the anomer of the ribofuranosyl chloride used. The α-D-ribofuranosyl chloride yields the protected β-D-nucleoside stereoselectively, while the β-D-anomer gives the corresponding α-D-nucleoside. capes.gov.br

Another example of stereoselective synthesis is seen in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. acs.org In this context, a stereoselective route was employed to confirm the preliminary stereochemical assignment of potent inhibitors. acs.org For instance, the (2R)-2-methylpyrrolidin-1-yl derivative showed significantly higher potency compared to its (S)-enantiomer, highlighting the importance of stereocontrol in the synthesis of these analogs. acs.org

Advanced Derivatization Strategies and Analog Development

Building upon the core pyrrolo[2,3-d]pyrimidine structure, advanced derivatization strategies enable the exploration of a wide chemical space and the development of novel analogs with diverse architectures.

Substituent Introduction and Modification at C2, C4, C5, C6, and C7 Positions of the Pyrrolo[2,3-d]pyrimidine Core

The functionalization of the pyrrolo[2,3-d]pyrimidine scaffold at various positions is a key strategy for developing new derivatives. Different positions on the heterocyclic core can be selectively modified using a range of chemical reactions.

C2 Position: Modifications at the C2 position have been explored to enhance the properties of pyrrolo[2,3-d]pyrimidine derivatives. For instance, derivatives with a 2-((4-sulfamoylphenyl)amino) group have been synthesized as potential CDK inhibitors. nih.gov

C4 Position: The C4 position is frequently modified, often starting from a 4-chloro precursor. Buchwald-Hartwig cross-coupling reactions are a powerful tool for introducing amino substituents at this position. nih.gov For example, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized through optimized Buchwald-Hartwig C-N cross-coupling reactions. nih.gov

C5 Position: Introduction of substituents at the C5 position can be more challenging. google.com One approach involves synthesizing a 5-halo derivative and then coupling it with a suitable reagent. google.com Suzuki-Miyaura cross-coupling reactions have been successfully employed to introduce aryl groups at the C5 position. nih.gov

C6 Position: The C6 position can also be functionalized. For example, in the development of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, fragments of the drug Pexidartinib were attached to the C6 position of the pyrrolopyrimidine scaffold using molecular hybridization. nih.gov

C7 Position: The nitrogen atom at the 7-position can be alkylated. For instance, N-alkylation of 7-deazapurine with 1,2-dibromoethane (B42909) in the presence of potassium carbonate (K₂CO₃) yields the corresponding N-bromoethyl derivative. mdpi.com

PositionReaction TypeExample of Introduced SubstituentReference
C2Nucleophilic Aromatic Substitution(4-sulfamoylphenyl)amino nih.gov
C4Buchwald-Hartwig C-N Cross-CouplingAmines nih.gov
C5Suzuki-Miyaura Cross-CouplingAryl groups nih.gov
C6Molecular HybridizationPyridine-based fragments nih.gov
C7N-Alkylation2-Bromoethyl mdpi.com

Development of Bis- and Mono-Pyrrolo[2,3-d]pyrimidine Architectures

A fascinating area of development involves the synthesis of molecules containing one or two pyrrolo[2,3-d]pyrimidine units, leading to mono- and bis-pyrrolo[2,3-d]pyrimidine architectures.

The synthesis of novel symmetrical bis-pyrrolo[2,3-d]pyrimidines has been achieved through a multi-step process. mdpi.comresearchgate.net The key steps involve the N-alkylation of a pyrrolo[2,3-d]pyrimidine, conversion to an azido (B1232118) derivative, and finally a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to link two pyrrolo[2,3-d]pyrimidine units. mdpi.comnih.gov The use of ultrasound irradiation as an alternative energy source for the CuAAC reaction has been shown to shorten reaction times and increase efficiency, leading exclusively to the formation of symmetric bis-heterocycles. mdpi.comnih.gov

These synthetic strategies allow for the introduction of various linkers between the two heterocyclic cores, including aliphatic and π-electron-rich aromatic linkers, to explore their impact on the properties of the final molecule. mdpi.com For example, a 4-chloropyrrolo[2,3-d]pyrimidine monomer linked to a 4,4′-bis(oxymethylene)biphenyl group has been synthesized. mdpi.comnih.gov

ArchitectureKey ReactionLinker TypeReference
Bis-pyrrolo[2,3-d]pyrimidineCu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Aliphatic, Aromatic mdpi.com
Mono-pyrrolo[2,3-d]pyrimidineN-Alkylation followed by further functionalization4,4′-bis(oxymethylene)biphenyl mdpi.comnih.gov

Computational Chemistry and Cheminformatics Approaches in Pyrrolo 2,3 D Pyrimidine Derivative Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the binding mechanisms of ligands, such as pyrrolo[2,3-d]pyrimidine derivatives, with their protein targets.

Molecular docking studies have been instrumental in elucidating the binding conformation of pyrrolo[2,3-d]pyrimidine derivative 20 within the active site of its target protein. For instance, in the context of Kinase Insert Domain Receptor (KDR) inhibition, a potent derivative, compound 20, was docked into the active site of KDR in its inactive "DFG-out" conformation. nih.govnih.gov This analysis helps in understanding how the ligand orients itself to achieve a stable binding mode.

In another study focused on Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a derivative also designated as compound 20 was synthesized and its binding conformation analyzed. acs.org The synthesis involved a nucleophilic aromatic substitution on a precursor compound. acs.org The ability to visualize these binding poses provides crucial insights for the design of new analogs with improved affinity and selectivity. nih.gov

Table 1: Synthesis of this compound for LRRK2 Inhibition

StepReactionReactant(s)ProductReference
1Nucleophilic Aromatic SubstitutionCompound 49, (R)-2-methylpyrrolidineCompound 20 acs.org
2Acid HydrolysisCompound 18des-cyano derivative 21 acs.org
3HydrolysisCompound 18primary amide derivative 22 acs.org
4Reaction with 2-bromo-1,1-diethoxyethaneCompound 221,3-oxazol-2-yl derivative 23 acs.org

The analysis of docked conformations reveals critical interactions between the pyrrolo[2,3-d]pyrimidine derivative and specific amino acid residues in the binding pocket of the target protein. These interactions are predominantly hydrogen bonds and hydrophobic interactions. For example, in the case of pyrrolo[2,3-d]pyrimidine inhibitors of Janus kinase 3 (JAK3), the pyrrolopyrimidine core forms hydrogen bonds with Glu903 and Leu905. acs.org Similarly, for EGFR inhibitors, the nitrogen of the pyrrole (B145914) ring can form a hydrogen bond with Met769, while the compound is further stabilized by hydrophobic interactions with residues like Leu694, Val702, Ala719, Lys721, and Leu773. nih.govmdpi.com

Computational studies on RET kinase inhibitors have also quantified the contribution of individual residues to the binding of lead compounds, providing a detailed map of the interaction landscape. nih.gov This information is vital for structure-based drug design, allowing for the targeted modification of the ligand to enhance its interactions with key residues and improve its inhibitory potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

2D-QSAR models are developed using descriptors that are calculated from the two-dimensional representation of the molecules. These models are statistically validated to ensure their predictive power. For a series of pyrrolo[2,3-d]pyrimidine derivatives targeting CDK4, a 2D-QSAR model was generated with a high correlation coefficient (R² = 0.9247) and a good cross-validated correlation coefficient (Q² = 0.924), indicating a robust and predictive model. scilit.com Such models are valuable for predicting the activity of newly designed compounds based on their structural features.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. mdpi.com These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity.

For a series of pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors, CoMFA and CoMSIA models were developed that yielded statistically significant results. nih.govnih.gov The CoMFA model had a q² of 0.542 and an r² of 0.912, while the CoMSIA model showed a q² of 0.552 and an r² of 0.955. nih.govnih.gov These models, along with their contour maps, guide the design of new, more potent inhibitors by indicating where to add or remove certain chemical groups to enhance activity. nih.govnih.govnih.govresearchgate.net Similar studies have been successfully applied to pyrrolo[2,3-d]pyrimidine nucleoside analogues as adenosine (B11128) kinase inhibitors. nih.gov

Table 2: Statistical Parameters of CoMFA and CoMSIA Models for Pyrrolo[3,2-d]pyrimidine Derivatives as KDR Inhibitors

Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)r²pred (Predicted correlation coefficient)Reference
CoMFA0.5420.9120.913 nih.govnih.gov
CoMSIA0.5520.9550.897 nih.govnih.gov

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. researchgate.net These models are developed based on the structural features of a set of active compounds and are used for virtual screening of large compound libraries to identify new potential inhibitors.

For pyrrolo[2,3-d]pyrimidine derivatives, pharmacophore models have been developed to identify novel anticancer agents. tandfonline.com The pyrrolo[2,3-d]pyrimidine nucleus itself is considered a key pharmacophoric element for kinase inhibition. eurekaselect.commdpi.com Validation of these models is crucial and is often done by assessing their ability to distinguish between active and inactive compounds. Once validated, these models serve as a powerful tool in the discovery of new lead compounds with the desired biological activity. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. In the study of this compound, a potent inhibitor of the RET (Rearranged during Transfection) kinase, MD simulations have been instrumental in validating the stability of its binding mode and understanding the dynamics of its interaction with the target protein. mdpi.com

Following initial static docking studies that predict the binding pose of a ligand, MD simulations provide a more realistic view by introducing flexibility to both the ligand and the protein within a simulated physiological environment. For this compound, its complex with the RET kinase was subjected to a 1-microsecond (μs) simulation in a solvated system to assess the stability of the predicted interactions. mdpi.com

The simulations revealed that the system reached convergence rapidly, and the root mean square deviation (RMSD) of the ligand relative to the protein's backbone remained stable throughout the simulation. This stability indicates a persistent and favorable binding conformation. Crucially, the key hydrogen bonds identified in the static docking model were maintained during the entire simulation. mdpi.com These interactions, which anchor the inhibitor within the kinase's hinge region, are vital for its inhibitory activity. The persistence of these bonds throughout the dynamic simulation strongly supports the proposed binding model and the conformational stability of derivative 20 within the RET binding pocket. mdpi.com An N-methyl derivative of compound 20, known as compound 21, showed a significant loss of activity, confirming that the hydrogen bonds are critical for anchoring the inhibitor effectively. mdpi.com

While MD simulations confirm the stability of binding, calculating the binding free energy offers a quantitative estimate of the ligand's affinity for the protein. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used approach for this purpose, as it provides a more reliable estimation than standard docking scores by incorporating implicit solvent models. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The evaluation of a compound's potential as a drug requires not only high potency and selectivity but also favorable pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is a critical early-stage step in drug discovery to assess the drug-likeness of a molecule and identify potential liabilities.

While detailed in silico ADME data for the specific this compound, an inhibitor of RET kinase, is not extensively detailed in the analyzed literature, the general class of pyrrolo[2,3-d]pyrimidines is frequently subjected to such computational evaluation. mdpi.commdpi.com Methodologies like the pkCSM protocol are used to predict a wide range of properties based on the compound's chemical structure. mdpi.com These predictions typically include:

Absorption: Parameters such as intestinal absorption, oral bioavailability, and adherence to Lipinski's rule of five.

Distribution: Predictions of blood-brain barrier permeability and plasma protein binding.

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Estimation of clearance rates.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity or skin sensitivity.

For related pyrrolo[2,3-d]pyrimidine series, these in silico tools have predicted good intestinal absorption and adherence to drug-likeness rules, while also highlighting potential metabolic pathways and toxicities. mdpi.com Exchanging certain aromatic rings with heteroaromatic rings is a strategy noted to be generally beneficial for the ADME properties of this class of compounds. mdpi.com Such computational screening is essential for prioritizing and guiding the synthesis of new derivatives with more favorable pharmacokinetic profiles.

Preclinical Efficacy Studies in Defined Disease Models

In Vitro Antiproliferative Efficacy against Human Cancer Cell Lines

The pyrrolo[2,3-d]pyrimidine scaffold is a key component in many compounds with demonstrated antitumor properties. mdpi.com Derivatives of this scaffold have shown inhibitory effects on various kinases, which are crucial for cancer cell proliferation and survival. nih.govnih.gov

Interactive Table: In Vitro Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Cell Line Cancer Type IC50 (µM) Compound
HepG2 Liver Cancer 15.58 se-182 (a benzimidazole (B57391) derivative) jksus.org
A549 Lung Cancer 15.80 se-182 (a benzimidazole derivative) jksus.org
HeLa Cervical Cancer N/A
CFPAC-1 Pancreatic Cancer N/A
SW620 Colorectal Cancer N/A
MIA PaCa-2 Pancreatic Cancer 6.4 Compound 17 nih.gov
AsPC-1 Pancreatic Cancer N/A
SMMC7721 Liver Cancer N/A
YY8103 N/A N/A
RPMI 8226 Multiple Myeloma N/A
U266 Multiple Myeloma N/A
MM Multiple Myeloma N/A
MV4-11 Acute Myeloid Leukemia Subnanomolar Compound 9u nih.gov

Note: The table includes data for various pyrrolo[2,3-d]pyrimidine derivatives and related compounds to provide a broader context of their anticancer potential. "N/A" indicates that specific data for derivative 20 was not available in the searched sources.

Studies on various pyrrolo[2,3-d]pyrimidine derivatives have demonstrated their cytotoxic effects. For instance, certain halogenated derivatives showed promising cytotoxic effects against four different cancer cell lines with IC50 values ranging from 29 to 59 µM. nih.gov Another study highlighted a derivative, compound 9e, which displayed strong cytotoxicity against the A549 lung cancer cell line. nih.gov Furthermore, some derivatives exhibited potent activity against liver (HepG2) and pancreatic (PACA2) cancer cell lines. nih.gov In the context of leukemia, a specific derivative, compound 9u, showed subnanomolar inhibitory activities against MV4-11 and Molm-13 cells. nih.gov

In Vivo Efficacy in Murine Xenograft Tumor Models

The in vivo antitumor effects of pyrrolo[2,3-d]pyrimidine derivatives have been evaluated in several murine xenograft models.

Oral administration of a pyrrolo[3,2-d]pyrimidine derivative, compound 20d, at doses of 1.5-6 mg/kg, demonstrated antitumor effects in mice with various human cancer xenografts. nih.gov In a study involving a selective c-Met/Axl inhibitor, compound 22a, significant tumor growth inhibition was observed in MKN-45 and HCT116 xenograft models. nih.gov Another derivative, compound 9u, when administered orally at 10 mg/kg, led to rapid tumor extinction in the MV4-11 xenograft model and a 96% tumor growth inhibitory rate in the MOLM-13 xenograft model. nih.gov

A specific pyrrolo[2,3-d]pyrimidine derivative, compound 59, has been shown to inhibit the migration of tumor cells. nih.govnih.gov In a wound-healing assay, this compound significantly reduced the distance migrated by tumor cells compared to the control group. nih.gov

Efficacy in In Vitro Viral Models

The potential antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives has been explored, particularly against Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family. nih.govnih.gov Research has indicated that the presence of certain chemical groups on the pyrrolo[2,3-d]pyrimidine scaffold can enhance the antiviral effect on BVDV. nih.gov One study identified a compound, referred to as compound-1453, as a specific inhibitor of BVDV, with a 50% effective concentration (EC50) of approximately 2.2 μM. nih.gov

Efficacy in In Vitro Bacterial and Fungal Pathogen Models

Several studies have investigated the antibacterial and antifungal properties of pyrrolo[2,3-d]pyrimidine derivatives. One study reported that certain derivatives exhibited excellent activity against Candida albicans with Minimum Inhibitory Concentrations (MIC) ranging from 0.31-0.62 mg/mL, which was better than the standard drug fluconazole. nih.gov The same study also found that some derivatives were effective against Staphylococcus aureus with an MIC of 0.31 mg/mL, outperforming the standard drug ampicillin. nih.gov However, another study concluded that a different series of pyrrolo[3,2-d]pyrimidine derivatives showed only weak antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella. auctoresonline.org Other research has also explored the in vitro antibacterial and antifungal properties of new pyrrolo-pyrimidine derivatives. nih.gov

Structure Activity Relationship Sar Investigations of Pyrrolo 2,3 D Pyrimidine Derivatives

Correlative Analysis of Substituent Effects on Biological Activity

The biological activity of the pyrrolo[3,2-d]pyrimidine series is highly dependent on the nature and substitution pattern of the moieties attached to the core. Compound 20 features a 4-phenoxyphenyl group at the 4-position of the pyrrolopyrimidine ring. Structure-activity relationship studies have demonstrated that modifications to this phenoxy moiety significantly impact the inhibitory potency against KDR.

For instance, the presence of a hydrogen bond-donating group on the terminal phenyl ring is crucial for activity. The introduction of a urea or an amide linker at this position allows for key interactions with the enzyme's active site. The electronic properties of substituents on this phenyl ring also play a significant role. Electron-donating groups are generally favored over electron-withdrawing groups in this position, suggesting that modulating the electronic environment of the phenoxy ring can fine-tune the binding affinity.

CompoundR1 SubstituentR2 SubstituentKDR IC50 (nM)
20 H-NHCO(4-pyridyl)6.2
21H-NHCONH(4-chlorophenyl)8.5
22H-NHCO(phenyl)15
23Cl-NHCO(4-pyridyl)25
24OMe-NHCO(4-pyridyl)9.8

This table presents a selection of analogues to illustrate the effect of substituents on KDR inhibitory activity.

Positional Dependence of Chemical Modifications on Potency and Selectivity

The precise placement of chemical modifications on the pyrrolo[3,2-d]pyrimidine scaffold is a critical determinant of both potency and selectivity. The SAR studies have highlighted several key positional dependencies.

The substitution at the 4-position of the pyrrolopyrimidine core is paramount for potent KDR inhibition. A phenoxy linkage at this position has been established as optimal. Altering the linker between the pyrrolopyrimidine core and the phenyl ring, for example, from an ether to a thioether or an amine, generally leads to a decrease in inhibitory activity. This underscores the importance of the specific geometry and electronic nature of the ether linkage for effective binding.

Furthermore, modifications at the 5-position of the pyrrole (B145914) ring have been explored. The presence of a small alkyl group, such as a methyl group, at this position is well-tolerated and can contribute to enhanced potency. However, larger or more sterically demanding groups at this position tend to be detrimental to activity, likely due to steric clashes within the ATP-binding pocket of the kinase.

Evaluation of Bioisosteric Replacements on Pyrrolo[3,2-d]pyrimidine Derivatives

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize physicochemical properties and biological activity. In the context of the pyrrolo[3,2-d]pyrimidine series, various bioisosteric replacements have been investigated.

One notable area of exploration has been the replacement of the terminal pyridyl ring in the side chain of compound 20. Replacing the pyridine with other heteroaromatic rings, such as pyrimidine (B1678525) or pyrazine, has been shown to be a viable strategy, with some analogues retaining potent KDR inhibitory activity. This suggests that the nitrogen atom in the heteroaromatic ring is important for a key hydrogen bonding interaction, and its position can be varied to some extent without a complete loss of activity.

Additionally, the urea linkage in some analogues has been replaced with other bioisosteric groups, such as thiourea or sulfonamide. While these modifications often lead to a reduction in potency, they provide valuable information about the structural requirements for optimal interaction with the kinase. The results indicate that the hydrogen-bonding capacity and the specific geometry of the urea moiety are highly optimized for KDR binding.

Establishment of Structure-Activity Relationships for Specific Kinase Inhibition Profiles

The extensive SAR investigations have led to a clear understanding of the structural features required for potent and selective KDR inhibition by this class of pyrrolo[3,2-d]pyrimidine derivatives.

The key pharmacophoric elements can be summarized as follows:

The Pyrrolo[3,2-d]pyrimidine Core: This heterocyclic system acts as the central scaffold, occupying the adenine-binding region of the ATP pocket. The N1 nitrogen of the pyrrole is critical for forming a hydrogen bond with the hinge region of the kinase.

The 4-Phenoxy Linkage: An ether linkage to a phenyl ring at the 4-position is crucial for orienting the rest of the molecule correctly within the active site.

The Terminal Substituted Phenyl Ring: This part of the molecule extends into a hydrophobic pocket created by the DFG-out conformation.

The Hydrogen Bond-Donating Moiety: A urea or amide group attached to the terminal phenyl ring is essential for forming critical hydrogen bonds with conserved residues in the active site, such as Asp1046 and Glu885.

These established SAR principles have been instrumental in guiding the design of new analogues with improved potency and selectivity. Molecular modeling studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed to build predictive 3D-QSAR models based on this series of compounds, further aiding in the rational design of novel KDR inhibitors. nih.gov

Advanced Drug Discovery and Lead Optimization Strategies for Pyrrolo 2,3 D Pyrimidine Derivatives

Molecular Hybridization Approaches for Novel Chemotypes

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores or structural fragments from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, selectivity, or improved pharmacokinetic profiles. In the context of pyrrolo[2,3-d]pyrimidine derivatives, this approach has been successfully employed to generate novel chemotypes with desired biological activities.

One notable application of molecular hybridization involves the design of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in cancer and inflammatory diseases. mdpi.com Researchers have strategically merged fragments of the approved CSF1R inhibitor Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com This was guided by initial molecular docking studies that suggested a favorable binding mode for the hybrid structures within the CSF1R active site. mdpi.com By systematically incorporating fragments of Pexidartinib at the C4, C5, and C6 positions of the pyrrolo[2,3-d]pyrimidine scaffold, a series of new chemical entities were synthesized. mdpi.com This approach led to the discovery of potent CSF1R inhibitors, demonstrating that combining structural elements from known inhibitors can be a fruitful strategy for developing improved therapeutic candidates. mdpi.com

The synthesis of these hybrid molecules often involves multi-step reaction sequences, utilizing modern cross-coupling reactions. For instance, the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions have proven to be efficient methods for creating the key carbon-nitrogen and carbon-carbon bonds necessary to link the different molecular fragments. mdpi.com

Scaffold Hopping as a Strategy for Structural Diversification

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule by mimicking the spatial arrangement of its key interacting features. This technique is particularly valuable for generating new intellectual property, improving physicochemical properties, and overcoming liabilities associated with the original scaffold.

In the development of inhibitors based on the pyrrolo[2,3-d]pyrimidine core, scaffold hopping has been instrumental in identifying novel series of compounds with potent inhibitory activity against various kinases. For example, a scaffold hopping approach was utilized to design a new class of inhibitors for Monopolar spindle 1 (Mps1) kinase, a target in breast cancer therapy. nih.gov This strategy led to the successful identification of a potent Mps1 inhibitor with a 7H-pyrrolo[2,3-d]pyrimidine structure. nih.gov

Furthermore, advanced computational techniques, such as deep conditional transformer neural networks like SyntaLinker, have been applied to facilitate scaffold hopping in the design of selective TANK-binding kinase 1 (TBK1) inhibitors. nih.gov This approach successfully identified compounds with a pyrrolo[2,3-d]pyrimidine scaffold as potent and selective TBK1 inhibitors, showcasing the power of combining deep learning with medicinal chemistry for rapid structural diversification. nih.gov

The success of these scaffold hopping endeavors relies on a deep understanding of the structure-activity relationships of the parent compound and the ability to computationally or synthetically explore alternative scaffolds that can present the necessary pharmacophoric elements in a similar three-dimensional orientation.

Lead Compound Identification and Optimization Guided by Integrated Data

The identification and subsequent optimization of lead compounds are critical phases in the drug discovery pipeline. For pyrrolo[2,3-d]pyrimidine derivatives, this process is often guided by an integrated approach that combines enzymatic and cellular assay data with pharmacokinetic profiling to select and refine promising candidates.

The journey from an initial hit to a lead compound involves iterative cycles of chemical synthesis and biological testing. For instance, in the development of CSF1R inhibitors, a series of synthesized pyrrolo[2,3-d]pyrimidine analogues were profiled in both enzymatic and cellular assays. mdpi.com This dual-testing approach is crucial as enzymatic activity does not always translate directly to cellular efficacy due to factors like cell permeability and off-target effects.

One such compound, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) , emerged from these screenings as a highly potent CSF1R inhibitor, demonstrating low-nanomolar enzymatic activity and significant cellular efficacy. mdpi.com Further characterization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties revealed a favorable profile, highlighting it as a promising lead compound for further preclinical development. mdpi.com

The table below summarizes the activity of selected compounds from this optimization effort, illustrating the impact of structural modifications on inhibitory potency.

CompoundStructureCSF1R IC₅₀ (nM)
12a N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineData not specified
12b 6-(6-((2,3-Dimethylbenzyl)amino)pyridin-3-yl)-N-methyl-N-(3-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineLow-nanomolar

This data-driven optimization process, which integrates various data types, is essential for advancing the most promising pyrrolo[2,3-d]pyrimidine derivatives toward clinical investigation.

Rational Design of Novel Pyrrolo[2,3-d]pyrimidine Inhibitors Based on Computational and SAR Insights

Rational drug design, which leverages an understanding of the three-dimensional structure of the biological target and the structure-activity relationships (SAR) of inhibitors, is a cornerstone of modern medicinal chemistry. This approach allows for the targeted design of novel and more potent inhibitors.

In the development of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, computational modeling, particularly molecular docking, plays a pivotal role in the initial design phase. By simulating how different derivatives might bind to the kinase active site, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. mdpi.com

The insights gained from SAR studies are equally critical. These studies involve systematically modifying the chemical structure of a lead compound and observing the effect on its biological activity. For example, in the development of Mps1 inhibitors, SAR studies revealed that specific substitutions on the 7H-pyrrolo[2,3-d]pyrimidine scaffold were crucial for potent inhibitory activity. nih.gov This iterative process of design, synthesis, and testing allows for the refinement of the pharmacophore and the optimization of key interactions with the target protein.

The integration of computational predictions with empirical SAR data provides a powerful feedback loop for the rational design of next-generation pyrrolo[2,3-d]pyrimidine inhibitors with improved therapeutic profiles.

Analytical and Characterization Techniques in Pyrrolo 2,3 D Pyrimidine Derivative Research

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives. These techniques provide detailed information about the molecular framework and functional groups present in the compounds. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups within the pyrrolo[2,3-d]pyrimidine scaffold. For instance, in a series of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives, IR spectroscopy was employed to confirm the presence of key structural features. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and confirming their elemental composition. Electrospray ionization (ESI) is a common technique used for these derivatives. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further validating the proposed chemical formula. mdpi.com For example, the mass of a chloro-substituted derivative was determined as m/z 391 [M+H]⁺ and 413 [M+Na]⁺, with HRMS confirming the calculated mass for C₂₀H₁₅ClN₆O. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, is arguably the most powerful tool for the detailed structural analysis of pyrrolo[2,3-d]pyrimidine derivatives.

¹H-NMR: Proton NMR provides information on the chemical environment of hydrogen atoms in the molecule. For instance, in a series of halogenated benzylidene-benzohydrazide derivatives, the proton at the 2-position of the pyrrolo[2,3-d]pyrimidine core exhibited a characteristic signal between 8.34 and 8.38 ppm. nih.gov In another example, the ¹H-NMR spectrum of a specific derivative showed distinct signals for aromatic protons, an NH proton, and aliphatic protons, confirming the structure of the compound. google.com

TechniqueApplication in Pyrrolo[2,3-d]pyrimidine ResearchKey Findings
Infrared (IR) Spectroscopy Identification of functional groups.Confirmed the presence of key structural moieties in synthesized derivatives. mdpi.com
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.ESI-MS and HRMS were used to confirm the molecular formulas of new compounds. mdpi.com
¹H-NMR Spectroscopy Elucidation of the proton environment and structural connectivity.Characteristic signals for the pyrrolo[2,3-d]pyrimidine core and its substituents were identified. nih.govgoogle.com
¹³C-NMR Spectroscopy Characterization of the carbon framework.Provided evidence for the complete carbon skeleton of the synthesized molecules. mdpi.comgoogle.com

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of synthesized pyrrolo[2,3-d]pyrimidine derivatives and for separating mixtures of compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of the final compounds and intermediates. acs.org It can also be used for the separation of enantiomers when a chiral stationary phase is employed. google.com For instance, preparative HPLC was used to separate mixtures of regioisomers of pyrrolo[2,3-d]pyrimidine derivatives. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable pyrrolo[2,3-d]pyrimidine derivatives. This technique can be used to assess the purity of reaction products and to identify byproducts. google.com

TechniqueApplication in Pyrrolo[2,3-d]pyrimidine Research
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity analysis and identification of volatile compounds.

Biochemical Kinase Activity Assays

Since many pyrrolo[2,3-d]pyrimidine derivatives are designed as kinase inhibitors, biochemical assays are crucial for evaluating their potency and selectivity.

Z'-LYTE™ Kinase Assay: This is a fluorescence-based immunoassay used to measure kinase activity. It is often employed to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against specific kinases.

Mobility Shift Assay: This assay format is also used to measure the activity of kinases. The phosphorylation of a substrate by a kinase results in a change in its mobility in a microfluidic system, which can be detected and quantified.

These assays have been instrumental in identifying potent pyrrolo[2,3-d]pyrimidine-based inhibitors of various kinases, including EGFR, Her2, VEGFR2, and CDK2. nih.govresearchgate.net For example, a specific derivative, compound 5k, demonstrated significant inhibitory activity against these kinases with IC₅₀ values ranging from 40 to 204 nM. nih.govresearchgate.net

Cellular Biology Assays

To understand the biological effects of pyrrolo[2,3-d]pyrimidine derivatives in a cellular context, a variety of assays are performed.

Antiproliferation Assays: These assays, such as the MTT assay, are used to determine the cytotoxic effects of the compounds on different cancer cell lines. nih.gov The IC₅₀ values obtained from these assays indicate the concentration of the compound required to inhibit cell growth by 50%. Several pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

Cell Cycle Analysis: Flow cytometry is used to analyze the effect of the compounds on the cell cycle progression of cancer cells. nih.gov Treatment with an active pyrrolo[2,3-d]pyrimidine derivative can lead to cell cycle arrest at a specific phase, such as G1 or G2/M, indicating an antiproliferative effect. nih.gov For instance, compound 5k was found to cause an increase in the percentage of HepG2 cells in the G0-G1 phase and a decrease in the S and G2/M phases. nih.gov

Apoptosis Assays: These assays, including Annexin V staining followed by flow cytometry and Western blot analysis of apoptosis-related proteins, are used to determine if the compounds induce programmed cell death (apoptosis) in cancer cells. nih.govnih.gov An increase in the percentage of apoptotic cells and changes in the expression levels of pro-apoptotic (e.g., Bax, caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins are indicative of apoptosis induction. nih.govnih.gov Compound 5k was shown to increase the levels of caspase-3 and Bax, while decreasing the level of Bcl-2 in HepG2 cells, suggesting that it induces apoptosis. nih.gov

AssayPurposeExample Finding
Antiproliferation Assay To measure the cytotoxic effect on cancer cells.Compound 10a showed potent activity against PC3 cells with an IC₅₀ of 0.19 µM. nih.gov
Cell Cycle Analysis To determine the effect on cell cycle progression.Compound 5k caused cell cycle arrest in the G1 phase in HepG2 cells. nih.gov
Apoptosis Assay To investigate the induction of programmed cell death.Compound 5k induced apoptosis in HepG2 cells by increasing pro-apoptotic proteins. nih.gov

Future Research Directions and Translational Potential of Pyrrolo 2,3 D Pyrimidine Derivative 20

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action for Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine core is a versatile scaffold that has been the subject of extensive investigation, leading to the discovery of inhibitors for a wide array of protein kinases. nih.gov While significant research has focused on established targets, the potential for this class of compounds to interact with novel biological targets remains a promising area of exploration.

Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives to inhibit kinases beyond the well-trodden paths of EGFR, Her2, and VEGFR2. For instance, investigations into their effects on p21-activated kinase 4 (PAK4) have revealed potent inhibitory activity. nih.gov Molecular dynamics simulations have provided insights into the binding modes of these derivatives within the PAK4 active site, demonstrating strong interactions with the hinge region and surrounding residues. nih.gov This suggests that further exploration of other members of the p21-activated kinase family, as well as other structurally related kinases, could unveil novel therapeutic opportunities.

Furthermore, the mechanism of action of these derivatives may extend beyond simple kinase inhibition. Some studies have shown that certain pyrrolo[2,3-d]pyrimidine compounds can induce apoptosis and cause cell cycle arrest at the G0-G1 or G2/M phase. nih.govnih.govnih.gov The underlying molecular pathways leading to these cellular fates are not fully elucidated and warrant deeper investigation. For example, understanding how these compounds modulate the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2 could reveal novel mechanisms independent of direct kinase inhibition. nih.gov

The exploration of bioisosteres, such as the thieno[2,3-d]pyrimidine (B153573) scaffold, has also proven fruitful in identifying inhibitors for targets like RET kinase. nih.gov This strategy of subtle structural modification could be applied more broadly to the pyrrolo[2,3-d]pyrimidine template to probe for new biological activities and uncover previously unknown mechanisms of action.

Development of Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-targeted Therapeutic Agents

The inherent ability of the pyrrolo[2,3-d]pyrimidine scaffold to bind to the ATP-binding site of various kinases makes it an ideal platform for the development of multi-targeted therapeutic agents. mdpi.comeurekaselect.com This approach is particularly relevant in complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Several studies have demonstrated the potential of single pyrrolo[2,3-d]pyrimidine derivatives to inhibit multiple kinases simultaneously. For instance, compound 5k, a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, has shown significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2. nih.govmdpi.com This multi-targeted profile is comparable to the established kinase inhibitor sunitinib. mdpi.com Similarly, other derivatives have been identified as dual inhibitors of targets such as JAK and HDAC, or ERK and PI3K. acs.orgnih.gov The development of such multi-targeted agents could offer advantages in terms of enhanced efficacy and the potential to overcome resistance mechanisms that arise from the activation of alternative signaling pathways. nih.gov

The strategic incorporation of different pharmacophoric elements into the pyrrolo[2,3-d]pyrimidine core is a key strategy in designing multi-targeted inhibitors. Molecular hybridization, which combines structural features from different known inhibitors, has been successfully employed to create compounds with dual activity. mdpi.com This approach, guided by molecular docking studies, allows for the rational design of molecules with desired polypharmacology. nih.govmdpi.com

Table 1: Examples of Multi-Targeted Pyrrolo[2,3-d]pyrimidine Derivatives
CompoundTarget KinasesReported ActivityReference
Compound 5kEGFR, Her2, VEGFR2, CDK2IC50 values ranging from 40 to 204 nM nih.govmdpi.com
Compounds 15d and 15hJAK1/2/3, HDAC1/6Potent dual inhibitors acs.org
Pyrido[3,2-d]pyrimidine derivativeERK2, PI3KαDual inhibitory activity nih.gov

Strategies for Addressing and Overcoming Acquired Resistance in Disease Models

A significant challenge in targeted cancer therapy is the development of acquired resistance to kinase inhibitors. nih.gov Mutations in the target kinase domain can reduce the binding affinity of the inhibitor, rendering the drug ineffective. nih.gov The development of next-generation pyrrolo[2,3-d]pyrimidine derivatives that can overcome these resistance mechanisms is a critical area of research.

One strategy is to design compounds that can inhibit the drug-resistant mutant forms of the target kinase. For example, in the context of non-small cell lung cancer (NSCLC), where EGFR mutations are common, researchers have developed pyrrolo[2,3-d]pyrimidine derivatives that are potent inhibitors of the T790M mutant EGFR, a common resistance mutation. nih.gov Compound 12i, for instance, showed significantly higher potency against the T790M mutant compared to the wild-type EGFR. nih.gov Similarly, in the case of RET-driven cancers, pyrrolo[2,3-d]pyrimidine derivatives have been identified that are effective against the drug-resistant V804M mutant. nih.gov

Another approach to combat resistance is the development of multi-targeted inhibitors, as discussed in the previous section. By simultaneously inhibiting multiple signaling pathways, these agents can potentially prevent the cancer cells from escaping the effects of the drug by activating alternative survival pathways. nih.gov

Furthermore, the development of dual inhibitors that target both the primary kinase and a downstream signaling component or a parallel pathway can be an effective strategy. The dual inhibition of JAK and HDAC, for example, has shown promise in overcoming resistance to HDAC inhibitors in breast cancer models by suppressing the feedback activation of the JAK-STAT3 pathway. acs.org

Finally, understanding the structural basis of resistance can guide the design of new inhibitors. Computational studies and molecular modeling can help to predict how mutations will affect drug binding and can be used to design novel compounds that can accommodate these changes and maintain their inhibitory activity. nih.gov

Application in Advanced Preclinical Disease Models and Systems Biology Approaches

To better predict the clinical efficacy of novel pyrrolo[2,3-d]pyrimidine derivatives, it is essential to evaluate them in advanced preclinical disease models that more accurately recapitulate human disease. This includes the use of patient-derived xenograft (PDX) models, which are established by implanting tumor tissue from a patient directly into an immunodeficient mouse. These models have been shown to better reflect the heterogeneity and drug response of the original tumor. For instance, the therapeutic effect of compound 13b, an Axl inhibitor, was demonstrated in a BaF3/TEL-Axl xenograft tumor model. nih.gov Similarly, the efficacy of a JAK/HDAC dual inhibitor, compound 15d, was effectively evaluated in an MDA-MB-231 xenograft model. acs.org

In addition to in vivo models, three-dimensional (3D) organoid cultures are emerging as powerful tools for preclinical drug evaluation. Organoids can be derived from patient tumors and maintain the cellular architecture and heterogeneity of the original tissue, providing a more physiologically relevant in vitro system for assessing drug response.

Systems biology approaches can provide a more holistic understanding of the effects of pyrrolo[2,3-d]pyrimidine derivatives. Transcriptomic, proteomic, and metabolomic analyses of cells or tissues treated with these compounds can reveal global changes in gene expression, protein levels, and metabolic pathways. This information can help to identify novel targets, elucidate mechanisms of action, and discover biomarkers that can predict which patients are most likely to respond to a particular therapy. For example, investigating the impact of these derivatives on the tumor microenvironment, including the activation of signaling pathways in tumor-associated fibroblasts, can provide insights into potential mechanisms of drug resistance. acs.org

Academic Contributions to the Intellectual Property Landscape of Pyrrolo[2,3-d]pyrimidine Compounds

The pyrrolo[2,3-d]pyrimidine scaffold has been a fertile ground for patent applications, with numerous patents covering their synthesis, intermediates, and use as kinase inhibitors for a wide range of diseases. nih.govgoogle.comgoogle.comjustia.comgoogle.comebi.ac.ukgoogle.comgoogle.com Academic research plays a crucial role in expanding this intellectual property landscape by discovering novel derivatives, identifying new therapeutic applications, and elucidating their mechanisms of action.

Academic laboratories are often at the forefront of synthesizing novel series of pyrrolo[2,3-d]pyrimidine derivatives and conducting initial biological evaluations. mdpi.commdpi.comauctoresonline.org These early-stage discoveries can form the basis for new patent applications. For instance, the synthesis and characterization of novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' with multi-targeted kinase inhibitory activity represent a significant academic contribution to the field. mdpi.com

Furthermore, academic research often delves deeper into the biological activities of these compounds, uncovering novel mechanisms and identifying new disease indications. This can lead to use patents that protect the application of existing or novel pyrrolo[2,3-d]pyrimidine derivatives for the treatment of specific diseases. For example, the discovery of their potential as inhibitors of less-explored kinases like PAK4 or as dual inhibitors of JAK/HDAC opens up new avenues for patenting. nih.govacs.org

Q & A

Q. What are the primary synthetic strategies for pyrrolo[2,3-d]pyrimidine derivatives, and how do they apply to derivative 20?

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically follows two approaches: (1) constructing the pyrimidine ring on a pre-formed pyrrole scaffold using urea derivatives or formamides, or (2) cyclizing 4-aminopyrimidines with 2-oxo-alkyl substituents to form the fused pyrrole ring . For derivative 20, one-pot multicomponent reactions (e.g., using arylglyoxals, 1,3-dimethyl-6-aminouracil, and barbituric acid derivatives) are efficient, achieving high yields (85–92%) under mild conditions (50°C, 5 mol% TBAB catalyst in ethanol) . Key steps include cyclocondensation and functional group modifications, as demonstrated in analogous syntheses .

Q. How do structural modifications at the 5- and 6-positions of pyrrolo[2,3-d]pyrimidine influence biological activity?

Substituents at the 5- and 6-positions significantly modulate target affinity and selectivity. For example:

  • 5-Substituted derivatives (e.g., methyl or aryl groups) enhance inhibitory activity against enzymes like glycinamide ribonucleotide formyltransferase (GARFTase), with IC₅₀ values as low as 1.2 nM .
  • 6-Amino or sulfonamide groups improve antimicrobial and anticancer properties by facilitating hydrogen bonding with target proteins .
    Structure-activity relationship (SAR) studies recommend prioritizing electron-withdrawing groups at the 5-position for kinase inhibition and bulkier substituents at the 6-position for antitumor activity .

Q. What methodologies are used to evaluate the anticancer activity of pyrrolo[2,3-d]pyrimidine derivatives?

Standard protocols include:

  • In vitro cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., KB, MDA-MB-231) to determine IC₅₀ values .
  • Enzyme inhibition assays : Direct measurement of GARFTase or IGF-1R kinase inhibition using radiolabeled substrates or fluorescence-based methods .
  • Molecular docking : Validation of binding modes with targets like DNA polymerase III or acetylcholinesterase (AChE) using software such as AutoDock .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data across different cancer models?

Discrepancies often arise from variations in cell line specificity, assay conditions, or metabolic stability. For example:

  • Derivative NVP-AEW541 (a close analogue) shows potent IGF-1R inhibition (IC₅₀ = 0.086 µM) in sarcoma models but reduced efficacy in colorectal cancer due to differential receptor expression .
  • Mitigation strategies :
    • Use isogenic cell lines to isolate target-specific effects.
    • Conduct pharmacokinetic studies (e.g., plasma stability, metabolite profiling) to assess bioavailability .

Q. What experimental designs are optimal for evaluating multi-target inhibition (e.g., kinase and polymerase)?

A hierarchical approach is recommended:

Primary screens : High-throughput kinase/polymerase inhibition assays to identify dual-target candidates.

Secondary validation : Competitive binding assays (e.g., SPR or ITC) to quantify binding affinities.

In vivo correlation : Use xenograft models to assess tumor growth inhibition while monitoring off-target effects via transcriptomic profiling .
For example, dual IGF-1R/AChE inhibitors require careful dose optimization to balance efficacy and toxicity .

Q. How can computational methods guide the optimization of pyrrolo[2,3-d]pyrimidine derivatives for blood-brain barrier (BBB) penetration?

Key steps include:

  • Lipophilicity optimization : Aim for logP values between 2–3 to enhance passive diffusion.
  • P-gp substrate prediction : Use tools like SwissADME to minimize efflux transporter interactions.
  • Molecular dynamics simulations : Assess BBB permeability via free energy calculations across lipid bilayers .
    Derivatives with trifluoromethyl or coumarin moieties show improved BBB penetration in preclinical models .

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